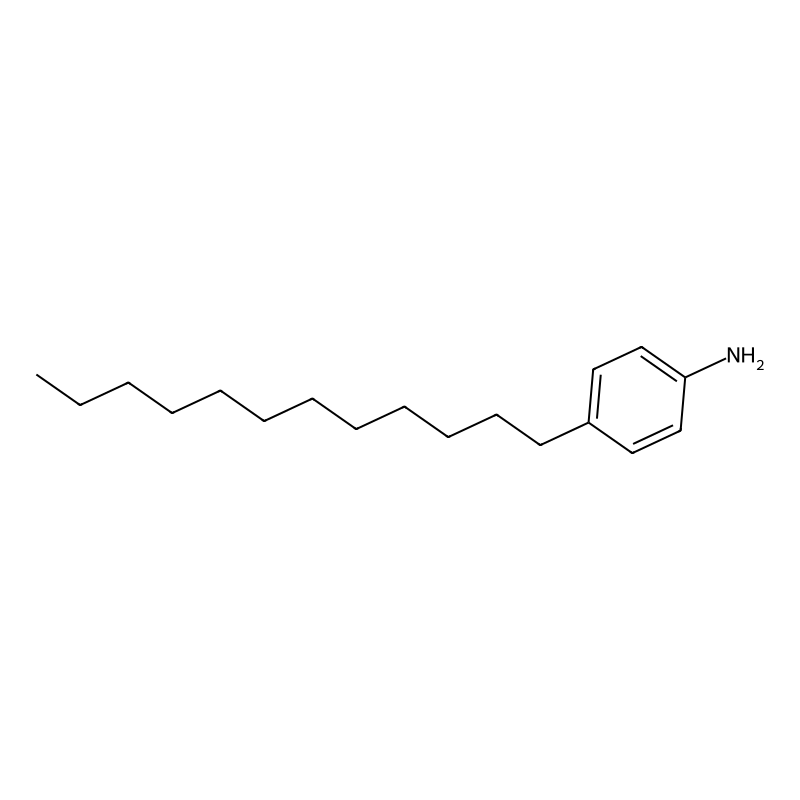

4-Dodecylaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Oxygen Reduction Catalysis

Field: Chemistry

Application Summary: 4-Dodecylaniline participates as a proton ionophore in the reduction of oxygen by decamethylferrocene (DMFc).

Methods & Procedures: The process involves the use of 4-Dodecylaniline as a lipophilic base in the reduction of oxygen by DMFc.

Results & Outcomes: The process results in the reduction of oxygen, which is a key step in many chemical reactions.

Corrosion Inhibition

Field: Electrochemical Science

Application Summary: N-benzylidene-4-dodecylaniline, a Schiff base synthesized from 4-Dodecylaniline, has been used as a corrosion inhibitor for copper.

Methods & Procedures: The inhibition behavior of N-benzylidene-4-dodecylaniline on the corrosion of copper in a 0.5 mol/L NaCl solution was investigated by SEM, AFM, polarisation curves and electrochemical impedance spectroscopy.

Results & Outcomes: The maximum inhibition efficiency (IE) of N-benzylidene-4-dodecylaniline is 98% achieved within 12 h in a 1 mmol/L inhibitor-ethanol solution.

Water Solubilization of Single-Walled Carbon Nanotubes (SWNTs)

Field: Material Science

Application Summary: 4-Dodecylaniline has been used in the synthesis of sodium 4-dodecylphenylazosulfonate, to investigate the water solubilization of SWNTs.

Methods & Procedures: The process involves the use of 4-Dodecylaniline in the synthesis of sodium 4-dodecylphenylazosulfonate, which is then used to investigate the water solubilization of SWNTs.

Results & Outcomes: The process results in the successful solubilization of SWNTs in water.

4-Dodecylaniline is an organic compound with the chemical formula C₁₈H₃₁N. It belongs to the class of dodecyl-substituted anilines, characterized by a long alkyl chain attached to the aniline structure. The compound features a dodecyl group (a straight-chain alkane with twelve carbon atoms) bonded to the para position of the aniline ring. This unique structure imparts specific physical and chemical properties, including increased hydrophobicity, which can enhance its solubility in non-polar solvents.

- Electrophilic Aromatic Substitution: The presence of the dodecyl group can influence the reactivity of the aniline ring, making it more susceptible to electrophilic attack.

- N-Alkylation: 4-Dodecylaniline can react with alkyl halides to form N-alkyl derivatives, which are useful in synthesizing more complex organic molecules.

- Oxidation: The amine group can be oxidized to form nitro or imine derivatives under appropriate conditions.

Research on the biological activity of 4-Dodecylaniline indicates potential applications in various fields. Some studies suggest that it may possess antimicrobial properties, making it a candidate for use in developing antibacterial agents. Additionally, its hydrophobic nature allows for interactions with biological membranes, which could be explored for drug delivery systems.

The synthesis of 4-Dodecylaniline can be achieved through several methods:

- Direct Alkylation of Aniline: Aniline can be reacted with dodecyl bromide or iodide in the presence of a base to yield 4-Dodecylaniline.

- Reduction of Nitro Compounds: Starting from a nitro derivative, reduction using hydrogen gas and a catalyst can convert it into 4-Dodecylaniline.

- From 1-Dodecene and Aniline: A notable method involves the reaction of 1-dodecene with aniline under acidic conditions, leading to the formation of 4-Dodecylaniline through electrophilic addition mechanisms .

4-Dodecylaniline finds applications in several areas:

- Surfactants: Its amphiphilic nature makes it suitable for use in surfactants and emulsifiers.

- Chemical Synthesis: It serves as a precursor for various chemical syntheses, including dyes and pigments.

- Biological Research: Its potential antimicrobial properties make it a subject of interest in pharmaceutical research.

Studies on the interactions of 4-Dodecylaniline with other compounds have shown that it can form complexes with metal ions, which may enhance its utility in catalysis or material science. Additionally, its interactions with biological membranes have been investigated to understand its potential as a drug delivery agent.

Several compounds share structural similarities with 4-Dodecylaniline. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Dodecylamine | Straight-chain amine | Simpler structure without aromatic ring |

| Octadecylaniline | Longer alkyl chain | Increased hydrophobicity and molecular weight |

| Hexadecylaniline | Shorter alkyl chain | Less hydrophobic compared to 4-Dodecylaniline |

| Benzylamine | Aromatic amine without alkyl chain | Lacks long-chain hydrophobic character |

4-Dodecylaniline stands out due to its balance between hydrophobicity from the long dodecyl chain and reactivity from the aniline moiety, making it versatile for various applications not fully realized by its simpler counterparts.

Alkylation Reactions

The synthesis of 4-dodecylaniline primarily involves the alkylation of aniline with dodecylating agents.

Friedel-Crafts Alkylation Mechanisms

Friedel-Crafts alkylation, catalyzed by Lewis acids like aluminum chloride (AlCl₃), facilitates the electrophilic substitution of aniline. However, aniline’s amino group (-NH₂) forms a stable complex with AlCl₃, deactivating the catalyst and preventing conventional Friedel-Crafts reactions. To overcome this, selective para-alkylation is achieved under optimized conditions:

- Reagents: Dodecene or dodecyl chloride as alkylating agents.

- Catalyst System: AlCl₃ paired with methyltributylammonium chloride (MTAC) as a phase-transfer catalyst.

- Mechanism:

This method yields 4-dodecylaniline with >90% para-selectivity, minimizing ortho/meta byproducts.

Reaction Optimization Strategies

Key parameters influencing yield and selectivity include:

Industrial trials using response surface methodology (RSM) have validated these conditions, achieving 85–92% yields.

Industrial-Scale Production Challenges

Scaling up 4-dodecylaniline synthesis presents several hurdles:

- Catalyst Recovery: AlCl₃ is hygroscopic and corrosive, necessitating specialized equipment.

- Byproduct Management: Di-alkylated products and tar formation require costly distillation.

- Energy Intensity: Maintaining high temperatures (150–160°C) increases operational costs.

- Environmental Compliance: Wastewater containing AlCl₃ and organic residues demands neutralization.

Recent advances, such as using ionic liquids as co-catalysts, aim to reduce AlCl₃ usage by 40% while maintaining selectivity.

XLogP3

Melting Point

GHS Hazard Statements

H302 (97.5%): Harmful if swallowed [Warning Acute toxicity, oral];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard